Thulium bromide hydrate, 99.99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

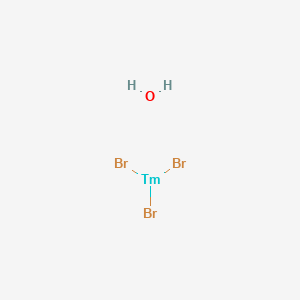

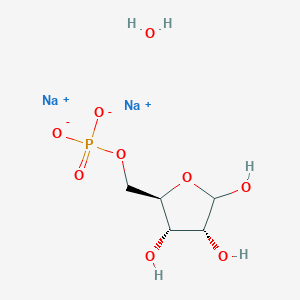

Thulium(III) bromide, also known as Thulium tribromide, is a crystalline compound consisting of one thulium atom and three bromine atoms . It is a white powder at room temperature and is hygroscopic . It is used for the development of advanced ceramic discharge lamps and metal halide lamps .

Synthesis Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Molecular Structure Analysis

The molecular formula of Thulium(III) bromide is TmBr3 . The molecular weight is 408.65 . The compound is anhydrous, meaning it does not contain any water molecules .Chemical Reactions Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Physical And Chemical Properties Analysis

Thulium(III) bromide is a white crystalline solid . It has a melting point of 952 °C . It is soluble in water .Scientific Research Applications

Development of Advanced Ceramic Discharge Lamps

Thulium (III) bromide is used in the development of advanced ceramic discharge lamps . These lamps are a type of gas discharge lamp that produce light by sending an electric discharge through an ionized gas, a plasma.

Metal Halide Lamps

Another application of Thulium (III) bromide is in the production of metal halide lamps . These lamps are electrical lamps that produce light by an electric arc through a gaseous mixture of vaporized mercury and metal halides.

Complexation of Lanthanide Bromides with Aluminum Bromide

Thulium (III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This process is important in the field of inorganic chemistry.

Preparation of Alkali Metal Thulium Bromides

Thulium (III) bromide is used as a reactant for the preparation of alkali metal thulium bromides . These compounds have potential applications in various fields including electronics and materials science.

Kinetic Hydrate Inhibitors

Thulium (III) bromide could potentially be used in the evaluation of kinetic hydrate inhibitors . These inhibitors are used in the oil and gas industry to prevent the formation of clathrate hydrates.

Research in Hydrate Formation

Research into hydrate formation is another potential application area . Understanding hydrate formation is crucial in many industries, including the oil and gas industry, where hydrate formation can cause blockages in pipelines.

Mechanism of Action

Tribromothulium hydrate, also known as Thulium bromide hydrate, is a compound with the chemical formula TmBr3·XH2O . It is a crystalline compound of one thulium atom and three bromine atoms

Mode of Action

It is known to be used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This suggests that it may interact with these substances in a way that facilitates their reaction.

Result of Action

Its primary use is as a reagent in the complexation of lanthanide bromides with aluminum bromide , suggesting it may facilitate certain chemical reactions.

Action Environment

It is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially influence its stability and efficacy.

Safety and Hazards

Thulium(III) bromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

Thulium(III) bromide has potential applications in the development of advanced ceramic discharge lamps and metal halide lamps . Its use as a reagent for the complexation of lanthanide bromides with aluminum bromide, and as a reactant for preparing alkali metal thulium bromides, suggests potential future directions in these areas .

properties

IUPAC Name |

tribromothulium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCMZMWDFBQLO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Tm](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OTm |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)